1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide
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Overview
Description
1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide is an organic compound with significant applications in various scientific fields. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its reactivity and versatility in synthetic chemistry, making it a valuable intermediate in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide typically involves the reaction of 1H-1,2,3-triazole with 3-bromopropylamine hydrobromide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is refluxed for several hours to ensure complete reaction, followed by purification steps such as recrystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is often obtained as a white to off-white crystalline powder, which is then packaged and stored under appropriate conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: It is used in the modification of biomolecules for studying biological processes and developing new therapeutic agents.
Medicine: The compound is explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide involves its interaction with various molecular targets. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The triazole ring can coordinate with metal ions, influencing catalytic processes and enhancing reactivity. These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
3-Bromopropylamine Hydrobromide: Similar in structure but lacks the triazole ring, limiting its reactivity and applications.
1-(3-Bromopropyl)-1H-1,2,4-triazole Hydrobromide: Contains a different triazole isomer, which may exhibit distinct reactivity and properties.
Uniqueness: 1-(3-Bromopropyl)-1H-1,2,3-triazole hydrobromide is unique due to its specific triazole ring structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications .
Properties
CAS No. |
2763759-26-6 |
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Molecular Formula |
C5H9Br2N3 |
Molecular Weight |
271 |
Purity |
93 |
Origin of Product |
United States |
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